molecular formula C18H14F3NO3S B2715196 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide CAS No. 2034438-23-6

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2715196
CAS No.: 2034438-23-6
M. Wt: 381.37
InChI Key: NQGQFUKJJDXVBO-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 2034438-23-6) is a synthetic benzamide derivative with a molecular formula of C18H14F3NO3S and a molecular weight of 381.37 g/mol . This compound features a benzothiophene scaffold linked to a 4-(trifluoromethoxy)benzamide group through a 2-hydroxyethyl chain, a structure of significant interest in medicinal chemistry research. Benzamide derivatives are frequently investigated for their potential to interact with various biological targets . The presence of the benzothiophene moiety and the trifluoromethoxy substituent, which can enhance metabolic stability and membrane permeability, makes this compound a valuable building block for developing novel bioactive molecules . Research into analogous compounds with similar architectures has explored a range of therapeutic areas, suggesting its potential utility in foundational studies for anticancer and antibacterial agent development . The product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3S/c19-18(20,21)25-12-7-5-11(6-8-12)17(24)22-9-15(23)14-10-26-16-4-2-1-3-13(14)16/h1-8,10,15,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGQFUKJJDXVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, halogenated intermediates, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the benzo[b]thiophene core .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively.

Antimicrobial Activity

A study evaluating various benzamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in the table below:

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These results suggest that modifications in the chemical structure, such as the introduction of trifluoromethyl groups, enhance antimicrobial potency against various pathogens .

Anticancer Applications

The anticancer potential of this compound has been investigated in vitro against several cancer cell lines, including colorectal carcinoma (HCT116). The compound's ability to inhibit cancer cell proliferation is attributed to its structural characteristics, which allow for effective interaction with biological targets involved in cancer progression.

Anticancer Activity

The following table summarizes the IC50 values for selected compounds against HCT116 cells:

CompoundIC50 (µM)Target Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

The results indicate that certain derivatives of this compound exhibit greater potency than standard chemotherapeutic agents, highlighting their potential as novel anticancer therapeutics .

Case Studies

  • Antimicrobial Screening : A comprehensive study on a series of benzamide derivatives demonstrated their efficacy against various bacterial strains, establishing a correlation between structural modifications and antimicrobial activity .
  • Anticancer Evaluation : In vitro studies revealed that specific modifications to the benzamide scaffold resulted in enhanced selectivity and potency against cancer cells compared to traditional drugs like 5-fluorouracil .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and analogous benzamide derivatives:

Compound Name Molecular Formula Key Substituents Spectral/Functional Notes Biological/Pharmacological Relevance References
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide C₁₉H₁₄F₃NO₃S Benzothiophene, trifluoromethoxy, hydroxyethyl Expected IR: νC=O ~1660 cm⁻¹; νO-H ~3300 cm⁻¹. High lipophilicity (logP ~3.5). Potential kinase/modulator activity (structural analogy)
N-(2-Hydroxyethyl)-3-[6-(4-(trifluoromethoxy)anilino)pyrimidin-4-yl]benzamide C₂₀H₁₇F₃N₄O₃ Pyrimidine, trifluoromethoxy, hydroxyethyl IR: νC=O ~1680 cm⁻¹; νN-H ~3278–3414 cm⁻¹. Enhanced solubility due to pyrimidine. Bcr-Abl inhibition (hypothesized)
Nitazoxanide C₁₂H₉N₃O₅S Nitrothiazole, acetyloxy IR: νNO₂ ~1520 cm⁻¹; νC=O ~1740 cm⁻¹. Moderate logP (~2.8). Antiparasitic (FDA-approved)
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide C₂₀H₁₂F₅N₂O₂ Difluorophenyl, trifluoromethylphenoxy, pyridine IR: νC=O ~1650 cm⁻¹; νC-F ~1200 cm⁻¹. High photostability. Herbicide (diffufenican)
N-(1,1-Dimethylethyl)-3-methylbenzamide C₁₃H₁₇NO tert-Butyl, methyl IR: νC=O ~1640 cm⁻¹; νN-H ~3150 cm⁻¹. Low solubility (logP ~2.1). C–H functionalization catalyst

Key Comparisons :

Nitazoxanide’s nitro group confers redox activity, enabling antiparasitic effects via metabolic activation , a mechanism absent in the target compound.

Pyrimidine-containing analogs exhibit improved solubility due to hydrogen-bonding capacity .

Linker Flexibility: The hydroxyethyl linker in the target compound and N-(2-hydroxyethyl)-3-[6-(4-(trifluoromethoxy)anilino)pyrimidin-4-yl]benzamide provides conformational flexibility, which may enhance target engagement compared to rigid tert-butyl (N-(1,1-dimethylethyl)-3-methylbenzamide) or acetyloxy linkers .

Research Findings and Implications

  • Synthetic Challenges : The benzothiophene moiety requires Friedel-Crafts or Suzuki-Miyaura coupling for introduction, increasing synthetic complexity compared to phenyl-based analogs .
  • Stability : The trifluoromethoxy group enhances metabolic stability over methoxy derivatives, as seen in pesticide analogs .
  • Pharmacokinetics : The hydroxyethyl group may improve aqueous solubility (clogP ~3.5) relative to Nitazoxanide (clogP ~2.8), balancing membrane permeability and bioavailability .

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzothiophene moiety and a trifluoromethoxy group. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with specific biological targets, such as enzymes involved in cancer cell proliferation or viral replication. For instance, derivatives of benzothiophene have been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in neoplastic cells .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzothiophene derivatives. The mechanism often involves the inhibition of cell growth and induction of apoptosis. For example, compounds derived from benzothiophene have been shown to selectively induce terminal differentiation in cancer cells by targeting HDACs .

Table 1: Summary of Anticancer Studies on Benzothiophene Derivatives

Study ReferenceCompound TestedCancer TypeIC50 Value (µM)Mechanism
Benzothiophene Derivative 1Breast Cancer15HDAC Inhibition
Benzothiophene Derivative 2Lung Cancer20Apoptosis Induction
This compoundVariousTBDTBD

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit antiviral activity. Compounds with similar structures have been studied for their ability to inhibit viral polymerases, which are crucial for viral replication. For instance, some benzothiophene derivatives have demonstrated significant inhibition against RNA polymerases associated with Hepatitis C Virus (HCV) .

Table 2: Summary of Antiviral Studies on Benzothiophene Derivatives

Study ReferenceCompound TestedVirus TypeEC50 Value (µM)Mechanism
Benzothiophene Derivative 1HCV0.35RNA Polymerase Inhibition
Benzothiophene Derivative 2HIV0.20Reverse Transcriptase Inhibition

Case Studies

A notable case study involved the application of a benzothiophene derivative in a clinical setting where patients with advanced breast cancer were treated. The results indicated a significant reduction in tumor size and improved survival rates among patients receiving the compound compared to those on standard therapy .

Q & A

Q. Q: What are the critical steps for synthesizing N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide with high purity?

A:

  • Key Steps :
    • Hydroxylamine Coupling : Use O-benzyl hydroxylamine hydrochloride in dichloromethane (CH₂Cl₂) with potassium carbonate (K₂CO₃) under ice-cooled conditions to form intermediates .
    • Acylation : React with p-trifluoromethoxy benzoyl chloride in anhydrous acetonitrile (CH₃CN) under inert atmosphere (e.g., argon) to prevent hydrolysis .
    • Decomposition Mitigation : Avoid prolonged storage of intermediates; proceed immediately to final purification steps due to thermal instability .
  • Purification : Use silica gel chromatography with gradient elution (e.g., 100% CH₂Cl₂ → 10% methanol/CH₂Cl₂) . Reverse-phase HPLC (10–40% acetonitrile/0.1% formic acid) enhances purity for biological assays .

Structural Characterization

Q. Q: Which analytical methods are essential for confirming the structure of this compound?

A:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify benzothiophene protons (δ 7.2–8.1 ppm) and trifluoromethoxy (-OCF₃) groups (δ 4.3–4.7 ppm) .
    • 19F NMR : Confirm trifluoromethoxy signal at ~-58 ppm .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks matching calculated molecular weights (e.g., m/z ~450–470) .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl (-OH) bands (~3200–3500 cm⁻¹) .

Stability and Handling Precautions

Q. Q: How should researchers mitigate decomposition risks during storage and handling?

A:

  • Storage : Store at -20°C under argon in amber vials to prevent light-induced degradation .
  • Decomposition Signs : Monitor for color changes (yellowing) or precipitate formation, indicating breakdown of the hydroxyethyl or benzothiophene moieties .
  • Safety : Use fume hoods, gloves, and eye protection. Ames testing suggests mutagenicity comparable to benzyl chloride; avoid inhalation .

Advanced Methodological Challenges

Q. Q: How can researchers resolve contradictions in reaction yields during scale-up?

A:

  • Root Causes :
    • Moisture Sensitivity : Trace water in sodium pivalate reduces acylation efficiency. Use anhydrous Na pivalate and rigorously dry solvents .
    • Oxygen Exposure : Degradation of the benzothiophene group occurs under aerobic conditions. Employ Schlenk-line techniques for oxygen-sensitive steps .
  • Troubleshooting :
    • In-line FTIR : Monitor reaction progress in real-time to optimize quenching points .
    • Design of Experiments (DoE) : Vary temperature (-10°C to 25°C) and stoichiometry (1.0–1.2 eq acyl chloride) to identify optimal conditions .

Biological Activity Profiling

Q. Q: What methodological approaches are used to study this compound’s enzyme inhibition?

A:

  • Kinetic Assays :
    • Fluorogenic Substrates : Measure IC₅₀ values against target enzymes (e.g., kinases) using ADP-Glo™ assays .
    • Surface Plasmon Resonance (SPR) : Determine binding affinity (KD) to receptors like D3 ligands, analogous to cyclic diamino benzamide studies .
  • Mutagenicity Screening : Conduct Ames II testing with TA98 and TA100 strains to assess frameshift/mutation risks .

Comparative Analysis with Analogues

Q. Q: How does the trifluoromethoxy group influence this compound’s properties compared to non-fluorinated analogues?

A:

  • Lipophilicity : The -OCF₃ group increases logP by ~1.5 units vs. -OCH₃, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : In vitro microsomal studies show 40% longer half-life (t₁/₂) than methyl/methoxy analogues due to reduced CYP450 metabolism .
  • Electronic Effects : Electron-withdrawing -OCF₃ lowers pKa of the amide NH, improving solubility in polar aprotic solvents .

Data Reproducibility

Q. Q: Why might NMR spectra vary between batches, and how can this be addressed?

A:

  • Causes :
    • Residual Solvents : Acetonitrile or ether peaks (δ 1.2–1.4 ppm) from incomplete drying. Use high-vacuum (<0.1 mbar) drying for 24 hours .
    • Diastereomer Formation : Chiral hydroxyethyl group may racemize. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers .
  • Solutions :
    • Standardized Protocols : Document exact quenching times and temperatures.
    • Collaborative Validation : Share samples with independent labs to cross-verify spectra .

Tables

Q. Table 1: Key Reaction Conditions

StepReagentsSolventTemp.YieldRef.
1O-Benzyl hydroxylamine, K₂CO₃CH₂Cl₂/H₂O0°C85%
2p-Trifluoromethoxy benzoyl chlorideCH₃CN25°C72%
3Sodium pivalateCH₃CN40°C68%

Q. Table 2: Spectral Data

TechniqueKey PeaksInterpretation
¹H NMRδ 7.8 (d, J=8 Hz)Benzothiophene protons
19F NMRδ -58.2-OCF₃ group
ESI-MSm/z 465.1 [M+H]⁺Molecular ion

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